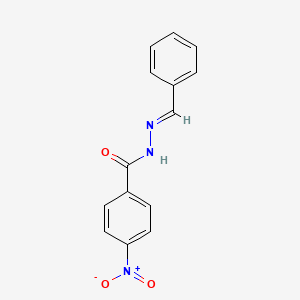

N'-benzylidene-4-nitrobenzohydrazide

Description

Properties

CAS No. |

7462-01-3 |

|---|---|

Molecular Formula |

C14H11N3O3 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-4-nitrobenzamide |

InChI |

InChI=1S/C14H11N3O3/c18-14(12-6-8-13(9-7-12)17(19)20)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,18)/b15-10+ |

InChI Key |

IXZPFOAOCXACKD-XNTDXEJSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Benzylidene 4 Nitrobenzohydrazide and Its Analogues

Established Synthetic Routes to N'-benzylidene-4-nitrobenzohydrazide

The most fundamental and widely used method for synthesizing this compound is the direct condensation of its two primary precursors. This approach is valued for its simplicity and generally high yields.

This compound is classically synthesized via a condensation reaction between 4-nitrobenzohydrazide (B182513) and a suitable benzaldehyde (B42025). In this reaction, the nucleophilic nitrogen atom of the hydrazide group attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic azomethine (–N=CH–) group of the resulting hydrazone. nih.govnih.gov

The general reaction scheme starts with the formation of the necessary hydrazide. For instance, a substituted benzoic acid can be esterified, often using methanol (B129727) and a strong acid catalyst like sulfuric acid. nih.gov The resulting methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) to produce the corresponding benzohydrazide (B10538). nih.gov This benzohydrazide intermediate is then reacted with an aromatic aldehyde to furnish the final N'-benzylidenebenzohydrazide product. nih.gov

The efficiency and outcome of the condensation reaction are significantly influenced by various experimental parameters. Careful control of these conditions is crucial for maximizing product yield and ensuring high purity.

Catalysts: The reaction is frequently catalyzed by a few drops of an acid, such as glacial acetic acid. mdpi.com The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.

Solvents: A range of protic solvents are commonly employed, with ethanol (B145695) and methanol being the most frequent choices. nih.govmdpi.commdpi.com The selection of the solvent can impact reaction rates and the ease of product isolation. Studies on related condensations have shown that apolar aprotic solvents can favor the formation of intermediate hemiaminals, while polar solvents tend to shift the equilibrium towards the final Schiff base product. mdpi.com

Temperature: Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent. mdpi.commdpi.com Many procedures involve heating the reaction mixture under reflux for several hours to ensure the reaction goes to completion. mdpi.com

Reaction Time: The duration of the reaction typically spans from a few hours to over 20 hours, depending on the specific reactants and conditions. mdpi.commdpi.com Progress is often monitored using thin-layer chromatography (TLC). nih.gov

Alternative Methods: To enhance reaction efficiency, alternative energy sources have been explored. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

The following table summarizes the impact of various reaction conditions on the synthesis of hydrazones.

| Parameter | Condition | Influence on Reaction | Source(s) |

| Catalyst | Glacial Acetic Acid | Increases electrophilicity of aldehyde, accelerating the reaction. | mdpi.com |

| Solvent | Methanol / Ethanol | Common protic solvents that facilitate the dissolution of reactants and product formation. | nih.govmdpi.commdpi.com |

| Temperature | Room Temperature to Reflux | Higher temperatures (reflux) are often used to increase the reaction rate and drive the reaction to completion. | mdpi.commdpi.com |

| Method | Microwave Irradiation | Can significantly reduce reaction times and improve product yields over conventional heating. | researchgate.net |

Derivatization Strategies for this compound Analogues

The versatility of the hydrazone synthesis allows for the creation of a vast library of analogues through the strategic introduction of different functional groups on either the benzohydrazide or the benzaldehyde precursor.

A primary strategy for creating analogues is to use substituted benzaldehydes in the condensation reaction. A wide array of functional groups can be introduced onto the phenyl ring of the benzylidene moiety. These substitutions can be either electron-donating (e.g., hydroxyl, methoxy) or electron-withdrawing (e.g., nitro, chloro, bromo). nih.govvjs.ac.vn For example, reacting 4-hydroxy-3-nitrobenzaldehyde (B41313) with various hydrazides produces a series of hydrazones with different substitution patterns. vjs.ac.vn Similarly, using aldehydes like 4-chlorobenzaldehyde (B46862) or 4-nitrobenzaldehyde (B150856) leads to the corresponding chlorinated or nitrated analogues. vjs.ac.vn

Analogues can also be generated by modifying the benzohydrazide component. While this article focuses on the 4-nitrobenzohydrazide scaffold, related studies have synthesized derivatives from precursors like 4-tert-butylbenzohydrazide or 3,4-dimethoxybenzohydrazide, demonstrating the modularity of the synthetic approach. nih.govnih.gov

The table below provides examples of synthesized analogues with various substitutions.

| Hydrazide Precursor | Aldehyde Precursor | Resulting Analogue Class | Source(s) |

| 4-tert-butylbenzohydrazide | Substituted Benzaldehydes | N'-benzylidene-4-tert-butylbenzohydrazide derivatives | nih.gov |

| p-Hydroxybenzoic acid hydrazide | Substituted Benzaldehydes | N'-(substituted benzylidene)-4-hydroxybenzohydrazides | mdpi.com |

| 3,4-dimethoxybenzohydrazide | Substituted Benzaldehydes | N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | nih.gov |

| Hydrazide from 4-hydroxy-3-nitrobenzaldehyde | 4-Nitrobenzaldehyde | Benzo[d]thiazole-containing hydrazone | vjs.ac.vn |

| 3,4,5-trimethoxybenzohydrazide | Substituted Benzaldehydes | N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide | nih.gov |

The synthetic scope is not limited to benzaldehyde derivatives. A variety of other aromatic and heteroaromatic aldehydes can be condensed with 4-nitrobenzohydrazide to produce a broad range of N'-arylidene-4-nitrobenzohydrazide variants. This allows for the introduction of different ring systems, such as furan (B31954) or thiophene, into the molecular structure. researchgate.net For instance, the condensation of a benzohydrazide with substituted aromatic aldehydes has been used to generate a novel series of N'-arylidene benzohydrazides. researchgate.net

The this compound scaffold can serve as a key intermediate for the synthesis of more complex heterocyclic compounds. One of the most common post-synthetic modifications is the oxidative cyclization of the hydrazone to form a 1,3,4-oxadiazole (B1194373) ring. nih.govjchemrev.com

This transformation is typically achieved by treating the N'-benzylidenebenzohydrazide derivative with a dehydrating agent or an oxidizing agent. Acetic anhydride (B1165640) is a frequently used reagent for this purpose; it facilitates the cyclization and acetylation of the ring nitrogen in a single step, yielding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole derivatives. nih.gov Other methods for achieving this oxidative cyclization include the use of reagents like chloramine-T or a hypervalent iodine compound. jchemrev.comorganic-chemistry.org This cyclization converts the linear hydrazone structure into a five-membered aromatic oxadiazole ring, significantly altering the compound's chemical properties. mdpi.com

Emerging Synthetic Techniques for Hydrazone Scaffolds

The synthesis of hydrazones, a cornerstone reaction in organic chemistry, has traditionally been performed through the condensation of hydrazides with aldehydes or ketones under reflux in various organic solvents, often with an acid catalyst. While effective, these conventional methods can be associated with long reaction times, high energy consumption, and the use of hazardous solvents. In response to the growing demand for greener, more efficient chemical processes, a variety of emerging synthetic techniques have been developed and applied to the synthesis of hydrazone scaffolds, including this compound and its analogues. These modern methods often lead to significant improvements in reaction rates, yields, and environmental footprint.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. aip.org In the synthesis of hydrazones, microwave irradiation facilitates rapid and uniform heating of the reactants, often in the absence of a traditional solvent, leading to dramatically reduced reaction times and improved yields. aip.orgmdpi.com This technique has been successfully employed for the synthesis of various hydrazide-hydrazone derivatives. mdpi.com For instance, the condensation of 4-nitrobenzohydrazide with various aldehydes can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating methods. bas.bg

The efficiency of MAOS is often attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. This localized superheating can overcome activation energy barriers more effectively than conventional heating. Researchers have successfully synthesized series of hydrazones using microwave irradiation at powers ranging from 180 to 630 W, achieving high yields in as little as 4 to 10 minutes. bas.bgtsijournals.com In some cases, the reactions are performed under solvent-free conditions, further enhancing the green credentials of this method. tsijournals.com The synthesis of N'-benzylidene-4-hydroxybenzohydrazide derivatives, structurally similar to the target compound, has been achieved using a microwave reactor, which significantly shortened reaction times and increased product yields. researchgate.netresearchgate.net

Table 1: Examples of Microwave-Assisted Hydrazone Synthesis

| Reactants | Technique | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylacetic acid hydrazide + Substituted aromatic aldehydes | Microwave-Assisted | 300 W, 7 min, 155 °C | Good | mdpi.com |

| Hydrazide + Aromatic aldehydes (e.g., p-nitrobenzaldehyde) | Microwave-Assisted | 360–630 W, 4–10 min, DMF | High | bas.bg |

| O-alkyl alkylphosphorohydrazides + Substituted benzaldehydes | Microwave-Assisted (Solvent-free) | 180 W, 5-10 min, Silica support | Maximum yields | tsijournals.com |

| 4-hydroxybenzohydrazide + Carbonyl compounds | Microwave-Assisted | Reduced time | Improved yields | researchgate.net |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and green alternative for the synthesis of hydrazones. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.

The synthesis of N′-(nitro-substituted benzylidene)-2(3-oxo-2H-benzo[b] aip.orgmdpi.comoxazin-4(3H)-yl)acetohydrazide derivatives has been successfully carried out using ultrasound irradiation. semanticscholar.org A comparative study showed that the ultrasound-assisted method, performed under catalyst-free conditions, reduced reaction times to just 6-7 minutes, achieving good to excellent yields (60-94%). lew.ro This is a substantial improvement over conventional thermal heating, which required longer durations and often resulted in lower yields. lew.ro The use of ultrasound provides a milder alternative to high temperatures, often allowing for cleaner reactions with fewer by-products. nih.gov

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzoxazinonylhydrazones | Conventional Heating (Reflux) | Longer duration | 55-88% | lew.ro |

| Ultrasound Irradiation | 6-7 minutes | 60-94% | lew.ro | |

| N′-(Nitro-Substituted Benzylidene) Acetohydrazides | Conventional Heating | Not specified | Lower yields | semanticscholar.org |

| Ultrasound Irradiation | Shorter time | Higher yields | semanticscholar.org |

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, typically in the absence of a solvent. This technique is highly regarded for its environmental benefits, as it minimizes or eliminates the need for solvents, which are a major source of chemical waste. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy collisions.

A series of 17 different hydrazones were synthesized quantitatively using a planetary ball mill, with a maximum reaction time of 180 minutes. mdpi.comnih.gov This solvent-free approach is not only environmentally friendly but can also lead to the formation of products that are inaccessible in solution. researchgate.net The synthesis of hydrazones via mechanochemical means often proceeds rapidly and efficiently, providing a sustainable alternative to traditional solution-based methods. rsc.org This approach has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs) based on the hydrazone scaffold. researchgate.net

Solvent- and Catalyst-Free Synthesis

The ultimate goal in green chemistry is to perform reactions under solvent- and catalyst-free conditions. Several emerging techniques are making this a reality for hydrazone synthesis. High Hydrostatic Pressure (HHP) has been used to synthesize substituted diaryl-hydrazones in nearly quantitative yields without the need for solvents or acid catalysts. nih.gov This method overcomes the limitations of traditional synthesis which often requires undesirable solvents and catalysts. nih.gov

Furthermore, direct synthesis of enone-hydrazones has been achieved under solvent-free, additive-free, and metal-catalyst-free conditions by reacting enaminones with hydrazones at elevated temperatures. rsc.orgrsc.org This method demonstrates high yields and excellent selectivity. Similarly, activated amides have been shown to react with hydrazine in an aqueous environment at room temperature without a transition-metal catalyst to produce acyl hydrazides, which can then be converted to hydrazones in a one-pot reaction. organic-chemistry.org These methods represent significant progress towards truly benign synthetic pathways for hydrazone scaffolds.

Computational Chemistry and Theoretical Investigations of N Benzylidene 4 Nitrobenzohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For hydrazones, DFT methods like B3LYP are commonly used to optimize molecular geometries and predict a variety of properties. researchgate.netresearchgate.net

Geometry Optimization and Vibrational Wavenumber Predictions

The first step in a computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For N'-benzylidene-4-nitrobenzohydrazide, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. For similar hydrazone structures, calculations have confirmed the E-configuration around the C=N double bond as the more stable form. The planarity of the molecule is a key feature, although some torsion may be present. For instance, in a related derivative, the dihedral angle between the nitrophenyl group and the benzohydrazone fragment was found to be 73.3(1)°. nih.gov

Once the geometry is optimized, vibrational frequencies can be calculated. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. researchgate.net These theoretical spectra can be compared with experimental FT-IR and Raman data to validate the computational model and aid in the assignment of vibrational bands.

Table 1: Selected Optimized Geometrical Parameters for a Hydrazone Core Structure (Note: Data is representative of a typical hydrazone structure as specific values for this compound are not available in the cited literature.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O | ~1.23 |

| N-N | ~1.37 |

| C=N | ~1.28 |

| C=N-N Angle | ~116° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.netchemscene.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemscene.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more easily polarized, has higher chemical reactivity, and can be excited by lower energy light. researchgate.netresearchgate.net For hydrazone derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-acceptor regions. nist.gov In this compound, the nitro-substituted phenyl ring would be expected to significantly influence the LUMO distribution due to its strong electron-withdrawing nature. The energy gap provides insight into the charge transfer interactions occurring within the molecule upon electronic excitation. sigmaaldrich.com

Table 2: Representative Frontier Orbital Energies and Related Parameters for a Hydrazone Derivative (Note: This table presents typical values as specific data for the target compound is not available in the cited literature.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.0 to -6.0 |

| ELUMO | -2.0 to -3.0 |

| Energy Gap (ΔE) | 3.0 to 4.0 |

| Ionization Potential | 5.0 to 6.0 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within a molecule, providing a chemical interpretation that aligns with Lewis structures. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface.

Identification of Electrostatic Potential Distribution and Reactive Sites

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these sites are expected to be around the carbonyl oxygen and the nitro group's oxygen atoms. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these would be located around the hydrogen atoms, particularly the N-H proton. The MEP map thus provides a visual guide to the molecule's reactive behavior. researchgate.net

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui functions are used within DFT to identify the most reactive sites in a molecule. This analysis helps pinpoint which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. sigmaaldrich.com By calculating the condensed Fukui indices for each atom, one can quantify the local reactivity. This method provides a more detailed, atom-specific picture of reactivity than MEP analysis alone, helping to distinguish the reactivity of different atoms within the molecule. For this compound, this analysis would be crucial for predicting how it interacts with other chemical species.

Conformational Landscape and Tautomerism Studies (e.g., Keto-Enol Forms)

The conformational landscape and potential tautomeric forms of this compound have been elucidated through computational studies, notably employing Density Functional Theory (DFT). These theoretical investigations are crucial for understanding the molecule's intrinsic properties and reactivity.

Hydrazone-type Schiff bases, including this compound, possess the potential to exist in two primary tautomeric forms: the keto (amide) form and the enol (iminol) form. The keto form is characterized by a carbonyl (C=O) group and an N-H bond within the hydrazide moiety, while the enol form features a hydroxyl (O-H) group resulting from the migration of a proton, and a carbon-nitrogen double bond (C=N) in the same region.

Computational analyses, such as those performed on a series of N-benzylidenebenzohydrazide derivatives, have consistently shown that the keto form is the more stable tautomer. researchgate.net This stability is attributed to the greater bond energy of the C=O double bond compared to the C=O single bond present in the enol form.

Theoretical calculations explore the potential energy surface of the molecule, identifying various stable conformers and the energy barriers between them. For this compound and its analogs, the planar or near-planar conformations are often the most energetically favorable, facilitating π-electron delocalization across the molecular backbone. However, steric hindrance between the aromatic rings can lead to twisted conformations.

The following table summarizes the key aspects of the conformational and tautomeric analysis of this compound, based on available computational and crystallographic data for it and closely related structures.

| Feature | Description | Method of Investigation | Finding |

| Tautomerism | Equilibrium between keto and enol forms. | DFT Calculations | The keto form is energetically more stable and thus the predominant tautomer. researchgate.net |

| Conformation | Spatial arrangement of the atoms, defined by dihedral angles. | Single-Crystal X-ray Diffraction, DFT | Adopts a specific, low-energy conformation in the solid state. researchgate.net Planar or near-planar conformations are generally favored. |

| Key Dihedral Angles | Torsion angles around the central C-N and N-N bonds. | Single-Crystal X-ray Diffraction, DFT | These angles determine the relative orientation of the benzylidene and 4-nitrobenzoyl moieties. |

Theoretical Insights into Intermolecular Interactions within Supramolecular Assemblies

For this compound and its derivatives, intermolecular hydrogen bonding is a dominant force in the formation of supramolecular structures. researchgate.net The N-H group of the hydrazide moiety typically acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group (C=O) and the nitro group (NO₂) are effective hydrogen bond acceptors. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.

In addition to classical hydrogen bonds, other weak intermolecular interactions play a significant role in stabilizing the crystal lattice. These include:

C-H···O interactions: Weak hydrogen bonds where a carbon-bound hydrogen atom interacts with an oxygen atom.

π-π stacking: Interactions between the aromatic rings of adjacent molecules. These can be parallel-displaced or T-shaped, depending on the relative orientation of the rings.

van der Waals forces: Non-specific attractive or repulsive forces between atoms.

Computational tools such as molecular docking studies and Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. For instance, in a study of N-benzylidenebenzohydrazide derivatives, molecular docking was used to understand the interactions between the compounds and biological macromolecules, which inherently relies on the same principles of intermolecular forces that govern supramolecular assembly. researchgate.net

The following table details the types of intermolecular interactions that are theoretically predicted and experimentally observed to contribute to the supramolecular structure of this compound.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H (hydrazide) | O=C (carbonyl), O=N=O (nitro) | Primary driving force for forming extended molecular networks. researchgate.net |

| C-H···O Interactions | C-H (aromatic rings) | O=C (carbonyl), O=N=O (nitro) | Contribute to the stability and specific packing of the crystal structure. |

| π-π Stacking | Benzylidene ring | 4-Nitrobenzoyl ring (of another molecule) | Stabilizes the crystal lattice through aromatic interactions. |

| van der Waals Forces | All atoms | All atoms | General, non-directional forces that contribute to the overall cohesion of the crystal. |

Research on Biological Activity Mechanisms and Structure Activity Relationships of N Benzylidene 4 Nitrobenzohydrazide Derivatives

General Biological Activities of Hydrazide-Hydrazone Scaffolds

The hydrazide-hydrazone scaffold, characterized by the azometine group (-NHN=CH-), is a cornerstone in the development of novel therapeutic agents. nih.govresearchgate.net These compounds are recognized for their extensive range of biological and pharmacological properties. researchgate.netscispace.com The versatility of the hydrazide-hydrazone core allows for a wide array of chemical modifications, leading to derivatives with diverse and potent activities. researchgate.net

Extensive research has demonstrated that compounds incorporating this scaffold exhibit a broad spectrum of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antimalarial, antimycobacterial, and antitumoral activities. nih.govresearchgate.net The presence of the hydrazide-hydrazone moiety is a key feature in many bioactive heterocyclic compounds, underscoring its importance in medicinal chemistry. scispace.comresearchgate.net For instance, isonicotinoyl hydrazones are known for their antitubercular properties, while other derivatives have been developed as intestinal antiseptics. nih.gov The biological activity can be significantly influenced by the nature of the substituents attached to the scaffold, allowing for the fine-tuning of their therapeutic effects. nih.govresearchgate.net

Antimicrobial Activity Studies

The antimicrobial potential of N'-benzylidene-4-nitrobenzohydrazide and its analogs has been a significant area of investigation, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Efficacy Investigations

Derivatives of benzylidene hydrazide have demonstrated notable antibacterial activity. For example, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide exhibited antimicrobial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm and against Bacillus subtilis with a MIC of 500 ppm. researchgate.net In a broader context, various hydrazone derivatives have been synthesized and evaluated as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were screened for their antibacterial activities against S. aureus, Acinetobacter, S. typhi, E. coli, and P. aeruginosa. nih.govnih.gov The inhibitory effects of these compounds are often attributed to the presence of the -CONH-N=CH- group. pharmainfo.in

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 ppm | researchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 ppm | researchgate.net |

| 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide | Staphylococcus aureus ATCC 29213 | 3.13 µg/mL | nih.gov |

| 2,3,4-pentanetrione-3-[4-[[(5-nitro-2-furyl)methylene]hydrazino]carbonyl]phenyl]-hydrazone | Staphylococcus aureus ATCC 29213 | 3.13 µg/mL | nih.gov |

Antifungal Efficacy and Mechanism Hypotheses

Hydrazide-hydrazone derivatives have also been recognized for their antifungal properties. mdpi.com Studies have shown that these compounds can be effective against various fungal species, including Candida albicans. nih.govnih.gov For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were screened for their antifungal activities against C. albicans. nih.gov The antifungal activity is often dependent on the specific structural features of the molecule. nih.gov

The mechanism of antifungal action is thought to be multifactorial. One proposed mechanism involves the inhibition of fungal growth through various cellular processes. nih.gov Some hydrazine-based compounds have been shown to induce oxidative damage in C. albicans and increase the permeability of the cell membrane, leading to fungicidal effects. nih.gov The lipophilicity of the compounds can also play a role, as it may facilitate their passage through the fungal cell wall. semanticscholar.org

Anti-tubercular Activity and Target Enzyme Inhibition (e.g., Transaminase-Bio A, Acyl-CoA Carboxylase AccD5)

A significant area of research for hydrazide-hydrazones is their activity against Mycobacterium tuberculosis. nih.govnih.gov Isoniazid, a primary anti-tubercular drug, is itself a hydrazide, and many of its derivatives, the isonicotinoyl hydrazones, have been synthesized and tested for their antimycobacterial activity. nih.govsemanticscholar.org The mechanism of action for many of these derivatives is believed to involve the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. semanticscholar.org

Enzyme inhibition is a key mechanism for the anti-tubercular effects of these compounds. One such target is 7,8-diaminopelargonic acid synthase (BioA), a transaminase involved in the biotin (B1667282) biosynthesis pathway of M. tuberculosis. nih.gov This pathway is essential for the survival of the bacterium. nih.gov Aryl hydrazides have been investigated as inhibitors of BioA, where they can form covalent adducts with the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme. nih.gov

Another potential target is Acyl-CoA Carboxylase (ACC), which plays a vital role in fatty acid synthesis. nih.govnih.gov The inhibition of ACC can disrupt the production of essential fatty acids for the mycobacterium. While direct studies on this compound inhibiting AccD5 are specific, the broader class of hydrazones is known to target various enzymes within pathogenic bacteria.

Anticancer and Antiproliferative Activity Research

The potential of this compound derivatives as anticancer agents has been explored through various in vitro studies, demonstrating their ability to inhibit the growth of cancer cells.

In Vitro Cellular Efficacy Studies

A number of N'-benzylidene hydrazide derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For example, N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide was found to have the highest activity in inhibiting the growth of the A549 human lung cancer cell line, with an IC50 value of 10.9 µg/mL. unair.ac.id In another study, a derivative, N0-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide, was tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. psecommunity.org

The general structure of benzohydrazides has shown moderate to significant inhibitory activities against human lung cancer cell lines. pharmainfo.in The cytotoxic effects are often dose-dependent. pharmainfo.in The antiproliferative activity of these compounds is a promising area of research, with some derivatives showing IC50 values in the low micromolar range against various tumor cell lines. nih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 (Human Lung Cancer) | 10.9 µg/mL | unair.ac.id |

| N0-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide (C18) | A549, MCF-7, HepG2 | Screened | psecommunity.org |

| Hydrazone of 5-chlorosalicylaldehyde | Various tumor cell lines | Single-digit micromolar | nih.gov |

Mechanistic Postulations for Antiproliferative Action

While direct studies on the antiproliferative mechanism of this compound are not extensively documented, research on structurally related benzylidene hydrazones and Schiff bases offers insights into potential pathways. The antiproliferative effects of Schiff bases, including N-benzylideneaniline nuclei, have been demonstrated against various cancer cell lines, such as human small lung (A549) and cervical (HeLa) cancer cells, with all tested compounds showing some level of antiproliferative effect. nih.gov The hydrazone scaffold (-CO-NH-N=CH-) is a key feature in many compounds exhibiting a wide range of biological activities, including anticancer effects. nih.govnih.gov

Derivatives of this scaffold, such as substituted-(E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b] nih.govnih.gov oxazin-4-yl)propyl) hydrazine-1-carbothioamides, have shown significant to moderate antiproliferative activity against human tumor cell lines, with some compounds displaying potent action against neuroblastoma and pancreatic carcinoma cells. For some thiosemicarbazone derivatives, a class of compounds related to hydrazones, studies on their interaction with DNA have been conducted to elucidate their mechanism. nih.gov While thermal denaturation studies did not suggest a strong intercalative binding mode for all derivatives, it indicates that DNA can be a potential target. nih.gov The mechanism of action for benzylidene hydantoin (B18101) derivatives, another related class, has been linked to the inhibition of Epidermal Growth Factor Receptor (EGFR) autophosphorylation and the induction of DNA damage. nih.gov Given these findings in related structures, it can be postulated that the antiproliferative action of this compound might involve pathways such as enzyme inhibition (e.g., kinases) or interaction with nucleic acids, although further specific studies are required for confirmation.

Antiviral Activity Investigations

The antiviral potential of the broader class of benzylidene hydrazides has been a subject of scientific inquiry, although specific data on this compound remains limited. Studies on a series of benzylidene hydrazides revealed that compounds featuring chloro and nitro substituents were among the most microbially active. nih.gov In an antiviral evaluation, two specific compounds from this series, a chloro- and a nitro-substituted benzylidene hydrazide, were found to be active against the Vesicular Stomatitis Virus (VSV) in HeLa cell cultures. nih.gov

Further research into N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides indicated that while none of the tested compounds inhibited viral replication at sub-toxic levels, some derivatives showed activity against HIV-2 strain ROD. nih.gov Specifically, one compound was found to be more potent than the standard drug nevirapine, and another was equipotent. nih.gov In studies involving derivatives of betulinic acid, which includes N'-benzalhydrazides, some compounds inhibited the replication of herpes simplex type I virus. nih.gov However, these derivatives generally showed low antiviral activity against enterovirus ECHO6. nih.gov These findings suggest that while the hydrazone scaffold is a promising backbone for the development of antiviral agents, the specific antiviral profile of this compound requires direct investigation.

Enzyme Inhibition Studies

The ability of this compound and its analogs to inhibit various enzymes is a significant area of research, providing insights into their therapeutic potential.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative and psychiatric disorders. nih.govmdpi.com Research into tosylated acyl hydrazone derivatives has shed light on their MAO inhibitory potential. mdpi.com In one study, derivatives were tested against both MAO-A and MAO-B. mdpi.com The position of substituents on the benzylidene ring was found to be critical for activity. For instance, the MAO-B inhibitory activity for nitro-substituted compounds increased in the order of 2-NO₂ < 4-NO₂ < 3-NO₂. mdpi.com

Kinetic studies on the most potent inhibitors from this series revealed them to be reversible and competitive inhibitors of MAO-A and MAO-B. mdpi.com Another study on benzylidene-prop-2-ynyl-amine analogues also identified potent inhibitors of both MAO-A and MAO-B, with selectivity varying based on the substitution pattern. nih.gov

Table 1: MAO Inhibitory Activity of Selected Benzylidene Hydrazide Derivatives

| Compound ID | Substitution on Benzylidene Ring | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3r | 2-NO₂ | MAO-B | >10 | mdpi.com |

| 3s | 3-NO₂ | MAO-B | 3.64 | mdpi.com |

| 3t | 4-NO₂ | MAO-B | 5.69 | mdpi.com |

| 3a | Unsubstituted | MAO-A | 3.35 | mdpi.com |

| 3o | 3-F | MAO-A | 1.54 | mdpi.com |

Beta-secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease as it is involved in the production of amyloid-β plaques. nih.govnih.gov The inhibition of BACE-1 is a promising strategy to slow the progression of the disease. nih.gov A study on nineteen tosylated acyl hydrazone derivatives evaluated their inhibitory activity against BACE-1. mdpi.com Interestingly, several compounds in this series were found to be effective BACE-1 inhibitors, with some showing IC₅₀ values lower than that of the reference standard, quercetin. mdpi.com This suggests that the benzylidene hydrazide scaffold can be a foundation for developing BACE-1 inhibitors. The interaction between these inhibitors and the enzyme is typically studied through molecular docking to understand the binding modes. mdpi.com

Table 2: BACE-1 Inhibitory Activity of Selected Benzylidene Hydrazide Derivatives

| Compound ID | Substitution on Benzylidene Ring | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3e | 4-F | 8.63 | mdpi.com |

| 3f | 4-Cl | 9.92 | mdpi.com |

| 3n | 2-F | 8.47 | mdpi.com |

| Quercetin (Reference) | - | 13.45 | mdpi.com |

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a well-established approach for managing type 2 diabetes. nih.gov Hydrazone-containing compounds have been reported as potent α-glucosidase inhibitors. nih.gov For example, a series of 4-hydroxyquinolinone-hydrazones demonstrated good α-glucosidase inhibition, with IC₅₀ values often superior to the standard drug, acarbose. nih.gov The structure-activity relationship studies in this series highlighted that substitutions on the benzylidene ring significantly influence potency. nih.gov Specifically, di-substituted groups at the 2 and 5 positions of the benzylidene ring, such as 2-OH-5-Br and 2-OH-5-NO₂, resulted in potent inhibitors. nih.gov Kinetic studies revealed that these active compounds act as competitive inhibitors of the enzyme. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Selected Hydrazone Derivatives

| Compound Series | Substitution on Benzylidene Ring | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-hydroxyquinolinone-hydrazone (6l) | 2-OH, 5-Br | 93.5 ± 0.6 | nih.gov |

| 4-hydroxyquinolinone-hydrazone (6m) | 2-OH, 5-NO₂ | 101.3 ± 0.5 | nih.gov |

| 4-hydroxyquinolinone-hydrazone (unsubstituted) | Unsubstituted | 575.6 ± 0.4 | nih.gov |

| Acarbose (Reference) | - | 752.0 ± 2.0 | nih.gov |

In Silico Molecular Docking Analysis

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a ligand to its target receptor. researchgate.net This method provides valuable insights into the ligand-enzyme interactions at a molecular level, guiding the design of more potent and selective inhibitors. nih.gov For various benzylidene hydrazide derivatives, molecular docking studies have been performed to elucidate their interactions with enzymes like MAO and BACE-1. nih.govmdpi.com

Prediction of Ligand-Protein Binding Modes and Active Site Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nvidia.com For N'-benzylidenehydrazide derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes, revealing key interactions that underpin their biological activities.

Researchers have utilized molecular docking to understand the inhibitory mechanisms of these compounds against a range of protein targets. For instance, in studies of urease inhibitors, N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives were docked into the active site of the enzyme. nih.gov These simulations revealed that the compounds' substituents form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, explaining their potent inhibitory activity. nih.gov Similarly, docking studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives targeting the multidrug efflux pump (MATE) showed that the compounds' stability within the binding pocket is achieved through hydrogen bonds with specific methionine residues and insertion of the dimethoxyphenyl moiety into a hydrophobic region. nih.gov

In the context of antimicrobial activity, the binding of N'-benzylidene-4-hydroxybenzohydrazide derivatives to the enzyme enoyl-acyl carrier protein reductase (FabI), a key component in bacterial fatty acid synthesis, has been investigated. researchgate.netunair.ac.id The docking results, often quantified by a rerank score representing the ligand-protein binding energy, indicated that these derivatives could form stable interactions within the active site, suggesting a greater potential for antimicrobial action compared to starting materials like methyl 4-hydroxybenzoate. researchgate.netunair.ac.id The interactions typically involve the hydrazone linker (-CO-NH-N=CH-) which can act as both a hydrogen bond donor and acceptor, a common feature in the design of enzyme inhibitors. nih.gov

Table 1: Summary of Predicted Ligand-Protein Interactions for N'-benzylidenehydrazide Derivatives

| Derivative Class | Protein Target | Key Predicted Interactions | Source |

|---|---|---|---|

| N'-benzylidene-4-(tert-butyl)benzohydrazide | Urease | Hydrogen bonding and hydrophobic interactions with active site residues. | nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazide | Multidrug Efflux Pump (MATE) | H-bonds with Met64 and Met67; hydrophobic interaction of the 3,4-dimethoxyphenyl group. | nih.gov |

| N'-benzylidene-4-hydroxybenzohydrazide | Enoyl-ACP Reductase (FabI - PDB: 1C14) | Formation of stable hydrogen and steric bonds within the active site. | researchgate.net |

| 4-Hydroxybenzohydrazide Derivatives | Laccase | Interaction with the substrate-binding pocket, with the salicylic (B10762653) aldehyde fragment playing a key role in stabilization. | mdpi.com |

| N'-benzylidenehydrazides | c-Met Kinase | Binding to the DFG-out (inactive) conformation of the kinase domain. | nih.govnih.gov |

Identification of Potential Biological Targets through Virtual Screening

Virtual screening is a computational technique that involves the screening of large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nvidia.com This approach has been successfully applied to the N'-benzylidenehydrazide scaffold to discover novel biological targets and potent inhibitors.

A notable application is the use of fragment-based virtual screening to identify N'-benzylidene hydrazides as inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer development. nih.govnih.gov Starting with an (E)-N'-benzylidene fragment, researchers designed and screened two series of derivatives, leading to the discovery of compounds with nanomolar inhibitory activity against c-Met. nih.govnih.gov This success highlights the power of virtual screening in rational drug design. The process can also be used to predict multi-target activity; for example, one derivative was identified as a potential dual inhibitor of both c-Met and VEGFR-2. nih.govnih.gov

In other studies, molecular docking simulations were performed to evaluate the binding affinities of hydrazide-hydrazone derivatives against enzymes relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). researchgate.net These in silico screenings suggested that specific derivatives could act as dual inhibitors of both enzymes, identifying them as promising candidates for further experimental validation. researchgate.net Virtual screening can be structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds as a template. nvidia.commdpi.com

Table 2: Potential Biological Targets for N'-benzylidenehydrazide Derivatives Identified via Virtual Screening

| Derivative/Fragment | Screening Method | Identified Potential Target(s) | Key Finding | Source |

|---|---|---|---|---|

| (E)-N'-benzylidene group | Fragment-based growth | c-Met, VEGFR-2 | Identified potent and selective c-Met inhibitors and a dual c-Met/VEGFR-2 inhibitor. | nih.govnih.gov |

| 4-hydroxybenzohydrazide derivatives | Molecular Docking | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) | Predicted potential dual inhibitory activity for neurodegenerative disease targets. | researchgate.net |

| General hydrazide-hydrazones | Ligand-based and Structure-based Virtual Screening (General) | Various enzymes and receptors | CADD approaches shorten drug development timelines and reduce costs. mdpi.com | nvidia.commdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. physchemres.org

Derivation of Predictive Models for Biological Potency

QSAR models are developed to predict the biological potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For N'-benzylidenehydrazide derivatives, various QSAR models have been built to predict activities such as antitubercular, anticancer, and anti-inflammatory effects.

For example, a QSAR study on (E)-N'-benzylideneisonicotinohydrazide derivatives as anti-mycobacterium tuberculosis agents yielded a highly predictive model. physchemres.org Using Genetic Function Algorithm (GFA) and Multiple Linear Regression Analysis (MLRA), a model was developed with a squared correlation coefficient (R²) of 0.9202 and a leave-one-out cross-validation coefficient (Q²cv) of 0.8954. The model's high predictive power for an external test set (R²pred = 0.8842) indicates its reliability for designing new derivatives with improved activity. physchemres.org

In another study focusing on anticancer activity, a QSAR model was developed for benzylidene hydrazine (B178648) benzamide (B126) derivatives against a human lung cancer cell line (A459). unair.ac.id The resulting equation showed a strong correlation (R² = 0.849, Q² = 0.61) between physicochemical descriptors (like Log S and Molar Refractivity) and the anticancer potency (pIC50). unair.ac.id Such models are invaluable for reducing the need for extensive trial-and-error synthesis. unair.ac.id The development of robust QSAR models often involves various machine learning algorithms, including Support Vector Machine (SVM), Random Forest (RF), and Deep Neural Networks (DNN), to handle large and diverse datasets. nih.govnih.gov

Table 3: Performance of Predictive QSAR Models for N'-benzylidenehydrazide Derivatives

| Biological Activity | Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | Source |

|---|---|---|---|---|---|

| Anti-Mycobacterium tuberculosis | MLRA (GFA) | 0.9202 | 0.8954 | 0.8842 | physchemres.org |

| Anticancer (Lung, A459) | MLR | 0.849 | 0.61 | Not Reported | unair.ac.id |

| c-Met Inhibition | PCA-based linear model | 0.7466 | Not Reported | Not Reported | nih.gov |

| COX-2 Inhibition | 3D-QSAR (kNN-MFA) | 0.96 | 0.92 | 0.75 | chalcogen.ro |

Elucidation of Structural Features Governing Activity Modulation

Beyond prediction, QSAR and Structure-Activity Relationship (SAR) studies are crucial for elucidating the specific structural features that enhance or diminish the biological activity of this compound derivatives. These studies provide a rationale for targeted chemical modifications.

SAR analyses have consistently shown that the nature and position of substituents on both the benzylidene and the benzohydrazide (B10538) rings significantly modulate activity. For instance, in a series of urease inhibitors, it was found that electron-donating groups on the phenyl ring generally had a more pronounced positive influence on enzyme inhibition. nih.gov Similarly, for laccase inhibitors, a "slim salicylic aldehyde framework" was identified as pivotal for stabilizing the molecule within the enzyme's active site. mdpi.com

3D-QSAR models, which consider the three-dimensional properties of molecules, can provide even more detailed insights. These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. chalcogen.ro For example, a 3D-QSAR study on benzylidene derivatives as COX-2 inhibitors revealed the importance of steric and electrostatic fields for inhibitory activity, providing clear guidance for future structural optimization. chalcogen.ro The analysis of various N-acyl hydrazone derivatives has shown that modifications such as adding methyl or isopropyl groups at specific positions on the phenyl ring can significantly increase or decrease inhibitory activity against targets like human carbonic anhydrase (hCA). nih.gov These insights are fundamental for the rational design of more potent and selective therapeutic agents. nih.gov

Table 4: Key Structural Features of N'-benzylidenehydrazide Derivatives and Their Influence on Activity

| Structural Moiety/Feature | Influence on Biological Activity | Example Target/Activity | Source |

|---|---|---|---|

| Substituents on Benzylidene Ring | Electron-donating groups enhance activity; steric and electronic properties are critical. | Urease Inhibition | nih.gov |

| Salicylic Aldehyde Framework | Pivotal for stabilization in the active site. | Laccase Inhibition | mdpi.com |

| Hydrazone Linker (-CO-NH-N=CH-) | Acts as a crucial H-bond donor/acceptor for binding. | MATE Pump Inhibition | nih.gov |

| 4-aminoquinoline-hydrazone hybrid | The imine group (C=N) and keto group (C=O) are key for formation and activity. | Antibacterial | nih.gov |

| Substituents on Phenyl ring (N-Acyl Hydrazones) | Position of substituents (e.g., methyl at position 4 vs. 2) significantly alters inhibitory potency. | hCA I Inhibition | nih.gov |

| Hydrophobicity and Molar Refraction | Found to be significant descriptors for anti-tumor activity in nitroazole derivatives, a related class. | Anticancer | nih.gov |

Coordination Chemistry of N Benzylidene 4 Nitrobenzohydrazide As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-benzylidene-4-nitrobenzohydrazide typically involves the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent. The general procedure for synthesizing the ligand itself is the condensation reaction between 4-nitrobenzohydrazide (B182513) and benzaldehyde (B42025), often under reflux in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov

The aroylhydrazone ligand this compound readily forms complexes with various transition metal ions. The synthesis generally involves mixing a solution of the ligand with a metal salt in a specific molar ratio, often followed by refluxing to ensure the reaction goes to completion. iosrjournals.org The resulting metal complexes typically precipitate from the solution and can be isolated by filtration. nih.gov

Palladium(II) Complexes: The formation of Palladium(II) complexes with hydrazide-based ligands is well-documented. Typically, a solution of a Pd(II) salt, such as Palladium(II) chloride or trans-[PdCl₂(PPh₃)₂], is reacted with the ligand in a solvent like methanol or a DMSO/water mixture. researchgate.netnih.gov The resulting complexes are often air-stable solids. nih.gov For similar N-acylamidine ligands, Pd(II) complexes have been formed by reacting the ligand with PdCl₂(PhCN)₂. datapdf.com These complexes often exhibit a square-planar geometry around the central palladium ion. ekb.eg

Molybdenum(VI) Complexes: Mononuclear Molybdenum(VI) complexes are commonly synthesized using dioxobis(pentane-2,4-dionato)molybdenum(VI), [MoO₂(acac)₂], as the metal precursor. mdpi.comsemnan.ac.ir The reaction with the hydrazone ligand is typically carried out in a refluxing alcoholic solvent like methanol. mdpi.commdpi.com This method has been successfully used to create Mo(VI) complexes with various salicylaldehyde (B1680747) benzoylhydrazone derivatives, resulting in compounds with distorted square-pyramidal geometry. semnan.ac.ir

Copper(II) Complexes: Copper(II) complexes of this compound and related ligands are readily prepared by reacting a Cu(II) salt, such as copper(II) nitrate (B79036) or copper(II) chloride, with the ligand in a 1:2 (metal:ligand) molar ratio in a solvent like THF or methanol. researchgate.net These reactions are often accompanied by a distinct color change, providing a visual cue for the progress of complexation. researchgate.net The resulting complexes are generally stable at room temperature. researchgate.net

This compound possesses several potential donor sites, primarily the carbonyl oxygen, the azomethine nitrogen (C=N), and the amide nitrogen. In its neutral form, the ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the carbonyl oxygen and the azomethine nitrogen atom.

However, under basic conditions or during complexation, the ligand can undergo tautomerization to its enol form. This deprotonated enolic oxygen becomes a primary coordination site along with the azomethine nitrogen.

Binding Modes:

Neutral Bidentate (N,O): The ligand coordinates through the azomethine nitrogen and the carbonyl oxygen. This is common in complexes where the ligand has not been deprotonated. iosrjournals.org

Anionic Bidentate (N,O): After deprotonation of the amide proton to form the enolate, the ligand coordinates through the azomethine nitrogen and the enolic oxygen. This is a very common binding mode for hydrazone ligands. iosrjournals.orgmdpi.com

Coordination Geometries: The geometry of the resulting complex is influenced by the specific metal ion, its oxidation state, and the coordination of other ancillary ligands.

Palladium(II): Pd(II) complexes with bidentate ligands typically adopt a square-planar geometry. ekb.eg

Molybdenum(VI): In complexes formed from [MoO₂(acac)₂], the Mo(VI) center often exhibits a distorted square-pyramidal geometry, with the two oxygen atoms of the cis-MoO₂²⁺ core occupying the basal plane. semnan.ac.irmdpi.com

Copper(II): Cu(II) complexes display more varied geometries due to the d⁹ configuration and the Jahn-Teller effect. Common geometries include distorted tetrahedral and square-planar . researchgate.netnih.gov For instance, some dinuclear copper(II) complexes with related ligands feature four-coordinate copper centers with geometries intermediate between tetrahedral and square planar. nih.gov

Table 1: Common Coordination Geometries of Metal Complexes with Hydrazone Ligands This table is generated based on data from analogous hydrazone complexes.

| Metal Ion | Typical Coordination Geometry | Example Ligand System | Reference(s) |

|---|---|---|---|

| Palladium(II) | Square-Planar | Benzopyran Derivative Ligands | ekb.eg |

| Molybdenum(VI) | Distorted Square-Pyramidal | 4-methoxy Salicylaldehyde 2-aminobenzoylhydrazone | semnan.ac.ir |

Spectroscopic Analysis of this compound Metal Complexes

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes. Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. Key vibrational bands of the free this compound ligand are compared to those of the metal complex.

The ν(N-H) band, typically observed around 3200-3300 cm⁻¹, often disappears in the spectra of complexes where the ligand coordinates in its deprotonated enol form.

The strong ν(C=O) band, found near 1645-1690 cm⁻¹, typically shifts to a lower frequency (by 15-30 cm⁻¹) upon coordination through the carbonyl oxygen. researchgate.netresearchgate.net If the ligand coordinates via its enol form, this band disappears and is replaced by a new band for the ν(C-O) group at a lower wavenumber (around 1280 cm⁻¹). researchgate.net

The ν(C=N) (azomethine) band, usually seen around 1600-1615 cm⁻¹, also shifts upon coordination, indicating the involvement of the azomethine nitrogen in bonding to the metal. mdpi.com

New bands appearing in the far-IR region (below 600 cm⁻¹) are often assigned to ν(M-O) and ν(M-N) vibrations, confirming the formation of metal-ligand bonds. researchgate.net

Table 2: Representative IR Spectral Data (cm⁻¹) for Hydrazone Ligands and Their Metal Complexes This table compiles typical data from analogous hydrazone complexes to illustrate common spectral shifts.

| Compound Type | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) / ν(M-N) | Reference(s) |

|---|---|---|---|---|---|

| Free Hydrazone Ligand | ~3300 | ~1690 | ~1603-1615 | N/A | mdpi.comresearchgate.net |

| Metal Complex (Keto form) | ~3250 | ~1660 (Shifted) | ~1590 (Shifted) | ~560 / ~510 | researchgate.net |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes in solvents like DMSO or DMF provide information about the coordination geometry. The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. Upon complexation, these bands may shift, and new bands can appear in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion.

¹H NMR Spectroscopy: Comparing the ¹H NMR spectrum of a diamagnetic complex (like many Pd(II) or Mo(VI) complexes) with that of the free ligand can reveal which protons are affected by coordination. The signal for the amide proton (-CONH-) often disappears upon deprotonation and complexation. mdpi.com Protons near the coordination sites (e.g., the azomethine -N=CH- proton) typically show a downfield shift. mdpi.com

Theoretical Studies on Metal-Ligand Electronic Structure and Bonding

Density Functional Theory (DFT) calculations have become a powerful tool for complementing experimental data, offering deep insights into the geometric and electronic structures of metal complexes. datapdf.comnih.gov These computational studies can predict molecular geometries, analyze the nature of the metal-ligand bond, and interpret electronic spectra.

For related hydrazone complexes, DFT calculations have been used to:

Optimize Molecular Geometry: Theoretical calculations can predict bond lengths and angles, which can be compared with data from X-ray crystallography to validate the computational model. semnan.ac.ir

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. In many transition metal complexes of hydrazones, the HOMO is often localized on the ligand, while the LUMO may have significant metal character. unifr.ch The HOMO-LUMO energy gap is an important parameter for assessing the stability of the complex. nih.gov

Elucidate Bonding: Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal, providing a detailed picture of the covalent and electrostatic nature of the coordination bonds. datapdf.com For example, studies on related palladium complexes have shown that the nitrogen atom remote from the carbonyl group is a preferential site for coordination. datapdf.com

Potential Applications of this compound Metal Complexes

While research specifically on this compound complexes is limited, the broader class of aroylhydrazone metal complexes has been investigated for a variety of applications, driven by their structural diversity and chemical stability.

Catalysis: Palladium(II) and Molybdenum(VI) complexes are known for their catalytic activity. Pd(II) complexes of similar ligands have shown very high activity in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. datapdf.com Molybdenum complexes with hydrazone ligands have been explored as potential catalysts for oxidation reactions. mdpi.com

Antimicrobial Agents: A significant area of research is the biological activity of hydrazone complexes. The chelation of the metal ion can enhance the antimicrobial properties of the free ligand. Copper(II) complexes, in particular, have demonstrated notable antibacterial and antifungal activity against various strains. iosrjournals.org The increased lipophilicity of the complex allows for better penetration through the microbial cell membrane.

Corrosion Inhibition: Schiff base compounds, including those with nitro substituents, have been studied as corrosion inhibitors for metals like mild steel in acidic environments. rasayanjournal.co.in The presence of heteroatoms (N, O) and π-electrons in the aromatic rings facilitates the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits corrosion. rasayanjournal.co.in

Supramolecular Architectures and Advanced Materials Applications of N Benzylidene 4 Nitrobenzohydrazide

Design and Construction of Supramolecular Assemblies Based on N'-benzylidene-4-nitrobenzohydrazide

The design of supramolecular assemblies utilizing this compound is fundamentally based on the principles of molecular recognition and self-assembly, driven by predictable non-covalent interactions. The molecular structure, characterized by an acyl-hydrazone (—CO—NH—N=CH—) linkage between a 4-nitrophenyl moiety and a benzylidene group, provides a well-defined geometry and a specific distribution of functional groups capable of forming robust intermolecular connections.

The construction of these assemblies typically involves a "bottom-up" approach, where the molecular information encoded in the structure of this compound dictates its spontaneous organization into larger, well-ordered architectures. The primary synthetic route to the monomer itself is a straightforward condensation reaction between 4-nitrobenzohydrazide (B182513) and benzaldehyde (B42025). nih.gov For creating more complex or functionalized systems, derivatives can be synthesized by reacting various substituted benzaldehydes with 4-nitrobenzohydrazide or its analogues. mdpi.comnih.gov

The key design elements of the this compound molecule that facilitate supramolecular construction are:

Hydrogen Bonding Sites: The amide (N—H) group acts as a hydrogen bond donor, while the carbonyl (C=O) oxygen and the nitro (NO₂) group oxygens serve as effective hydrogen bond acceptors.

Aromatic Rings: The two phenyl rings can participate in π-π stacking and C—H···π interactions, which further stabilize the resulting architecture.

By modifying the substituents on the benzylidene ring, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular architecture. For example, introducing hydroxyl or other hydrogen-bonding groups can create additional, competing interactions that alter the final assembled structure.

Investigations into Non-Covalent Interactions Driving Assembly (e.g., Cooperative Hydrogen Bonding)

The stability and structure of supramolecular assemblies of this compound are dictated by a combination of non-covalent interactions. Among these, hydrogen bonding is the most significant directional force.

Hydrogen Bonding: The primary and most robust interaction is the intermolecular N—H···O hydrogen bond formed between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. nih.govnih.gov This interaction is highly directional and leads to the formation of one-dimensional chains or tapes. These primary chains can then be further organized through weaker interactions. In the crystal structure of a closely related derivative, 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide, the packing is dominated by N—H···O and C—H···O hydrogen bonds, which create a mono-periodic arrangement. nih.gov Similarly, in (E)-N′-(4-hydroxybenzylidene)-2-nitrobenzohydrazide, molecules are linked into a two-dimensional network by O—H···O and N—H···O hydrogen bonds. nih.gov

Cooperative Hydrogen Bonding: The concept of cooperativity is crucial in understanding the stability of extended hydrogen-bonded networks. rsc.orgrsc.org Cooperativity refers to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a chain. An intramolecular hydrogen bond can enhance the ability of a group to act as a donor for an intermolecular hydrogen bond. nih.gov In assemblies of this compound, the formation of the initial N—H···O bond can polarize the participating molecules, increasing the acidity of other C-H donors and the basicity of other acceptors (like the nitro group oxygens). This leads to a network of interactions that is stronger than the sum of its individual parts. Theoretical and experimental studies on other systems have shown that this effect can be transmitted through chains of molecules, a principle that applies directly to the extended arrays formed by benzohydrazides. goettingen-research-online.de

Other Weak Interactions:

π-π Stacking: The aromatic rings of this compound can engage in π-π stacking interactions, further stabilizing the three-dimensional structure. These interactions are sensitive to the substitution pattern on the rings.

These varied interactions work in concert to direct the self-assembly process, leading to the formation of well-defined, crystalline materials.

Characterization of Self-Assembled Systems

A suite of analytical techniques is employed to characterize the structure and properties of the supramolecular assemblies formed by this compound, from the molecular to the macroscopic scale.

Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the precise three-dimensional arrangement of molecules in the crystalline state. It provides detailed information on bond lengths, bond angles, and the specific geometry of intermolecular interactions like hydrogen bonds and π-π stacking. nih.govnih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized hydrazone monomer in solution. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present and can provide evidence of hydrogen bonding. For instance, a shift in the stretching frequency of the N-H and C=O groups in the solid state compared to a dilute solution can indicate their participation in hydrogen bonding. nih.gov

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. mdpi.com

Microscopy Techniques: For larger assemblies or supramolecular polymers, microscopy is invaluable.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These methods are used to visualize the morphology of the self-assembled structures, such as fibers, rods, or films, on the micro- and nanoscale. nih.gov

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability of the material and identify phase transitions, which is crucial for materials applications. rug.nl

The combination of these methods provides a comprehensive understanding of the structure, stability, and morphology of the supramolecular systems derived from this compound. rsc.org

Exploration of this compound in Non-Linear Optics and Sensing Applications

The unique electronic properties of this compound, arising from the connection of an electron-withdrawing nitro group and a π-conjugated system, make it and its derivatives promising candidates for applications in non-linear optics (NLO) and chemical sensing.

Research on analogous hydrazone compounds has demonstrated their potential. For instance, studies using the Z-scan technique on related hydrazones have revealed significant third-order NLO properties, including nonlinear absorption and refraction. iaea.org One study on (E)-N′-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate reported detailed theoretical and experimental investigations of its third-order NLO properties. researchgate.netresearchgate.net While specific NLO data for this compound is not widely published, the values from similar structures suggest its potential. The presence of a nitro group is a common feature in many high-performance organic NLO materials. semnan.ac.ir

Interactive Data Table: Third-Order NLO Properties of a Related Hydrazone Derivative

Below are the reported NLO parameters for (E)-N′-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate, which provides an indication of the potential performance of this class of compounds. researchgate.net

| NLO Parameter | Symbol | Value | Unit |

| Nonlinear Refractive Index | n₂ | -1.15 × 10⁻¹² | cm²/W |

| Nonlinear Absorption Coefficient | β | 1.10 × 10⁻⁶ | cm/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 1.14 × 10⁻⁸ | esu |

Data sourced from structural and theoretical studies on (E)-N′-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate. researchgate.net

Sensing Applications: Hydrazone derivatives are increasingly being explored as chemosensors for the detection of ions. rsc.org The sensing mechanism often relies on the interaction of the target ion with the hydrazone's heteroatoms (N, O), which can lead to a detectable change in the compound's optical properties (color or fluorescence).

Derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide, which are structurally similar to the title compound, have been successfully used to fabricate electrochemical sensors for the detection of heavy metal ions like Hg²⁺ and Ni²⁺, as well as the rare-earth ion Y³⁺. nih.govnih.govresearchgate.net In these studies, the hydrazone derivative is coated onto an electrode. The binding of the target metal ion at the surface alters the electrochemical response, allowing for sensitive and selective detection at very low concentrations.

Interactive Data Table: Performance of a Hydrazone-Based Electrochemical Sensor

The following table summarizes the performance of a sensor based on (E)-N′-(3-nitrobenzylidene)-benzenesulfonohydrazide for the detection of Mercury (Hg²⁺). nih.gov

| Performance Metric | Value | Unit |

| Analyte | Hg²⁺ | - |

| Limit of Detection (LOD) | 10.0 ± 1.0 | pM |

| Linear Dynamic Range | 100.0 pM - 100.0 | mM |

| Sensitivity | ~949.0 | pA µM⁻¹cm⁻² |

Data from a study on a sensor using a derivative of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide. nih.gov

Given these findings in closely related systems, this compound represents a promising platform for the development of new materials for NLO and chemical sensing applications, warranting further targeted research into its specific properties.

Future Directions in N Benzylidene 4 Nitrobenzohydrazide Research

Innovative Synthetic Methodologies and Chemical Diversification

The classical synthesis of N'-benzylidene-4-nitrobenzohydrazide involves the condensation of 4-nitrobenzohydrazide (B182513) with benzaldehyde (B42025). While effective, future research is increasingly focused on developing more efficient, sustainable, and diverse synthetic strategies.

Greener Synthetic Approaches: The development of environmentally benign synthetic methods is a paramount goal. This includes the exploration of "green" solvents, such as water or ethanol (B145695), and the use of catalysts that are less toxic and can be easily recovered and reused. For instance, methods using acetic acid as a catalyst instead of stronger mineral acids, or microwave-assisted synthesis, have been shown to reduce reaction times and improve yields for related hydrazone derivatives. mgbarnes.comredalyc.orgresearchgate.net Such approaches not only minimize the environmental impact but also often lead to cleaner reaction profiles with fewer byproducts.

Chemical Diversification: The core structure of this compound offers vast opportunities for chemical diversification. Future work will likely focus on creating extensive libraries of derivatives by modifying both the benzaldehyde and the benzohydrazide (B10538) moieties. nih.govrsc.orgnih.govnih.gov This can be achieved by introducing a wide array of substituents with varying electronic and steric properties onto the aromatic rings. The synthesis of such libraries is crucial for establishing comprehensive structure-activity relationships (SAR) and for fine-tuning the compound's properties for specific applications.

A summary of synthetic approaches for related hydrazones is presented in the table below.

| Synthetic Method | Catalyst/Conditions | Key Advantages |

| Conventional Reflux | Glacial Acetic Acid in Methanol (B129727) | Well-established, good yields |

| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times, improved yields |

| Green Synthesis | Acetic Acid in Water | Environmentally friendly, simplified workup |

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. For the formation of this compound, this involves the detailed characterization of any transient species and reaction intermediates.

The formation of the hydrazone bond is known to proceed via a tetrahedral intermediate. acs.org At neutral pH, the rate-limiting step is often the dehydration of this intermediate. acs.org Future research will likely employ advanced spectroscopic techniques to directly observe and characterize these fleeting species.

Spectroscopic and Kinetic Studies: Techniques such as stopped-flow UV-Vis spectroscopy and rapid-injection NMR spectroscopy can provide real-time data on the kinetics of hydrazone formation. eduhk.hk By monitoring the change in absorbance or chemical shifts over very short timescales, it is possible to identify the buildup and decay of intermediates. eduhk.hknih.gov These experimental studies, in conjunction with computational modeling, can elucidate the precise mechanism of catalysis and the factors that influence the reaction rate.

Key areas for future investigation include:

The effect of pH on the stability of reaction intermediates.

The role of catalysts, such as aniline, in stabilizing the transition state. eduhk.hk

The influence of substituents on the electronic properties and reactivity of the carbonyl and hydrazide starting materials.

Integration of Multi-Scale Computational Approaches for Comprehensive Understanding

Computational chemistry offers powerful tools for investigating the properties of molecules at an atomic level. For this compound, multi-scale computational approaches can provide a comprehensive understanding of its structure, reactivity, and interactions with other molecules.

From Quantum Mechanics to Molecular Dynamics: